molecular formula C22H14N2O2 B14114468 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one

12-Amino-2-phenylpyrano[2,3-a]acridin-4-one

Cat. No.: B14114468
M. Wt: 338.4 g/mol
InChI Key: KJASZOGBCZIQRO-UHFFFAOYSA-N
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Description

12-Amino-2-phenylpyrano[2,3-a]acridin-4-one is a heterocyclic compound that belongs to the class of acridine derivatives. It is characterized by a fused pyranoacridine structure with an amino group at the 12th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzophenone with malononitrile in the presence of a base, followed by cyclization with an appropriate aldehyde to form the pyranoacridine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

12-Amino-2-phenylpyrano[2,3-a]acridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one involves its ability to intercalate into DNA, disrupting the normal function of the double helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription. Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Amino-2-phenylpyrano[2,3-a]acridin-4-one is unique due to its fused pyranoacridine structure, which imparts distinct chemical and biological properties. The presence of the amino and phenyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

12-amino-2-phenylpyrano[2,3-a]acridin-4-one

InChI

InChI=1S/C22H14N2O2/c23-21-14-8-4-5-9-16(14)24-17-11-10-15-18(25)12-19(26-22(15)20(17)21)13-6-2-1-3-7-13/h1-12H,(H2,23,24)

InChI Key

KJASZOGBCZIQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C5=CC=CC=C5N=C4C=C3)N

Origin of Product

United States

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